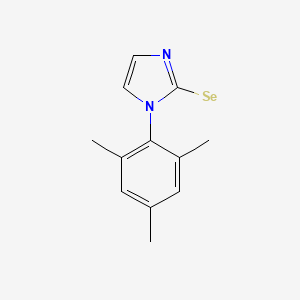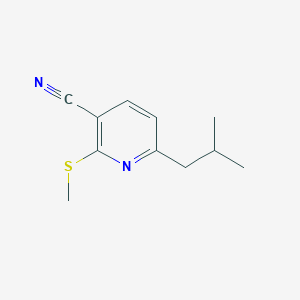
3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)- is a chemical compound that belongs to the class of pyridine derivatives These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Substitution with Isobutyl and Methylthio Groups: The isobutyl and methylthio groups can be introduced through alkylation reactions using appropriate alkyl halides and thiols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts may also be used to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various halides, acids, or bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Applications in the production of agrochemicals, dyes, and materials.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile, isobutyl, and methylthio groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarbonitrile: Lacks the isobutyl and methylthio groups.
6-(2-Methylpropyl)-2-(methylthio)pyridine: Lacks the nitrile group.
2-(Methylthio)-3-pyridinecarbonitrile: Lacks the isobutyl group.
Uniqueness
3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)- is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.
Propriétés
Numéro CAS |
647011-48-1 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
6-(2-methylpropyl)-2-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-8(2)6-10-5-4-9(7-12)11(13-10)14-3/h4-5,8H,6H2,1-3H3 |
Clé InChI |
ZPNUYSBHJBKIKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=C(C=C1)C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)


![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
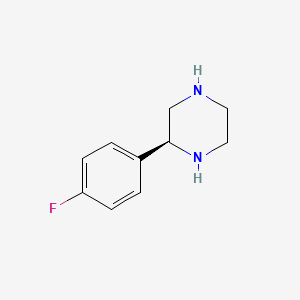

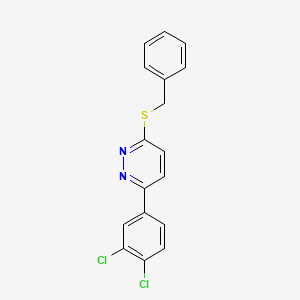
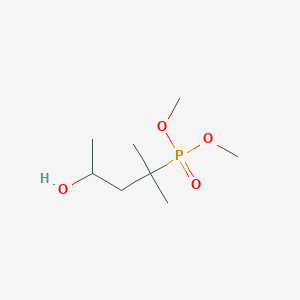
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)

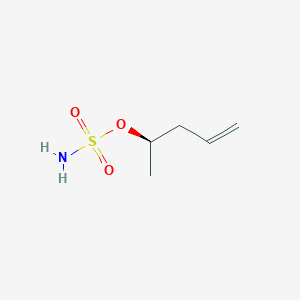
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
